cis-1-Boc-2-hydroxymethyl-5-vinyl-pyrrolidine cis-1-Boc-2-hydroxymethyl-5-vinyl-pyrrolidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13767944
InChI: InChI=1S/C12H21NO3/c1-5-9-6-7-10(8-14)13(9)11(15)16-12(2,3)4/h5,9-10,14H,1,6-8H2,2-4H3/t9-,10-/m0/s1
SMILES: CC(C)(C)OC(=O)N1C(CCC1C=C)CO
Molecular Formula: C12H21NO3
Molecular Weight: 227.30 g/mol

cis-1-Boc-2-hydroxymethyl-5-vinyl-pyrrolidine

CAS No.:

Cat. No.: VC13767944

Molecular Formula: C12H21NO3

Molecular Weight: 227.30 g/mol

* For research use only. Not for human or veterinary use.

cis-1-Boc-2-hydroxymethyl-5-vinyl-pyrrolidine -

Specification

Molecular Formula C12H21NO3
Molecular Weight 227.30 g/mol
IUPAC Name tert-butyl (2R,5S)-2-ethenyl-5-(hydroxymethyl)pyrrolidine-1-carboxylate
Standard InChI InChI=1S/C12H21NO3/c1-5-9-6-7-10(8-14)13(9)11(15)16-12(2,3)4/h5,9-10,14H,1,6-8H2,2-4H3/t9-,10-/m0/s1
Standard InChI Key BLXUQZXRGQGITM-UWVGGRQHSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1[C@@H](CC[C@@H]1C=C)CO
SMILES CC(C)(C)OC(=O)N1C(CCC1C=C)CO
Canonical SMILES CC(C)(C)OC(=O)N1C(CCC1C=C)CO

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure comprises a five-membered pyrrolidine ring with three distinct substituents:

  • Boc group: A tert-butoxycarbonyl moiety at the 1-position, which protects the amine during synthetic manipulations.

  • Hydroxymethyl group: A –CH₂OH substituent at the 2-position, enabling hydrogen bonding and further functionalization .

  • Vinyl group: A CH₂=CH– group at the 5-position, offering sites for cross-coupling or polymerization reactions.

The cis configuration ensures that the hydroxymethyl and vinyl groups reside on the same face of the pyrrolidine ring, influencing its stereochemical interactions in catalytic or biological systems .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₂H₂₁NO₃
Molecular Weight227.30 g/mol
IUPAC Nametert-butyl (2R,5S)-2-(hydroxymethyl)-5-vinylpyrrolidine-1-carboxylate
Boiling PointNot reported
Melting PointNot reported

Synthetic Methodologies

Amino Acid Derivatives

Reactivity and Applications

Hydroxymethyl Group

The –CH₂OH group participates in:

  • Etherification: Williamson reactions with alkyl halides.

  • Oxidation: Conversion to aldehydes or carboxylic acids using TEMPO or KMnO₄.

  • Protection: Silylation or acetylation to prevent unwanted side reactions .

Vinyl Group

The CH₂=CH– moiety enables:

  • Cycloadditions: Diels-Alder reactions with dienophiles.

  • Hydrofunctionalization: Hydroboration or hydroamination to introduce amines or boronic esters.

Pharmaceutical Relevance

While direct studies on cis-1-Boc-2-hydroxymethyl-5-vinyl-pyrrolidine are scarce, related pyrrolidines exhibit:

  • Enzyme Inhibition: Proline-based inhibitors target proteases and kinases.

  • Ligand Design: Chiral pyrrolidines act as phosphine ligands in asymmetric catalysis, as seen in Trost’s binuclear zinc catalyst 29 .

Table 2: Comparative Biological Activities of Pyrrolidine Derivatives

CompoundActivityReference
29 (Trost’s catalyst)Asymmetric cycloadditions
87 (Phosphoramidite ligand)[3 + 2] Cycloadditions
77 (Biocatalyzed pyrrolidine)Antioxidant properties

Challenges and Future Directions

Synthetic Limitations

  • Stereocontrol: Achieving high cis selectivity requires chiral auxiliaries or enzymatic methods, increasing synthetic complexity .

  • Functional Group Compatibility: Concurrent stability of Boc, hydroxymethyl, and vinyl groups under reaction conditions remains underexplored.

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